molecular formula C14H16N6S B15215990 9-Propyl-6-((pyridin-2-ylmethyl)thio)-9H-purin-2-amine CAS No. 56964-90-0

9-Propyl-6-((pyridin-2-ylmethyl)thio)-9H-purin-2-amine

Cat. No.: B15215990
CAS No.: 56964-90-0
M. Wt: 300.38 g/mol
InChI Key: BXHLYYGSLVMVAK-UHFFFAOYSA-N
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Description

9-Propyl-6-((pyridin-2-ylmethyl)thio)-9H-purin-2-amine is a trisubstituted purine derivative. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and biological research. It is characterized by the presence of a propyl group at the 9th position, a pyridin-2-ylmethylthio group at the 6th position, and an amine group at the 2nd position of the purine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Propyl-6-((pyridin-2-ylmethyl)thio)-9H-purin-2-amine typically involves multiple steps One common method includes the alkylation of a purine derivative with a propyl halide to introduce the propyl group at the 9th position

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

9-Propyl-6-((pyridin-2-ylmethyl)thio)-9H-purin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield the corresponding amines or alcohols .

Scientific Research Applications

9-Propyl-6-((pyridin-2-ylmethyl)thio)-9H-purin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-Propyl-6-((pyridin-2-ylmethyl)thio)-9H-purin-2-amine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to effects such as cell cycle arrest or apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopentyl-9-propyl-6-(4-(trifluoromethoxy)phenyl)-9H-purin-2-amine
  • 9-propyl-6-(pyridin-2-ylmethylsulfanyl)purin-2-amine

Uniqueness

9-Propyl-6-((pyridin-2-ylmethyl)thio)-9H-purin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for research and development .

Properties

CAS No.

56964-90-0

Molecular Formula

C14H16N6S

Molecular Weight

300.38 g/mol

IUPAC Name

9-propyl-6-(pyridin-2-ylmethylsulfanyl)purin-2-amine

InChI

InChI=1S/C14H16N6S/c1-2-7-20-9-17-11-12(20)18-14(15)19-13(11)21-8-10-5-3-4-6-16-10/h3-6,9H,2,7-8H2,1H3,(H2,15,18,19)

InChI Key

BXHLYYGSLVMVAK-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=NC2=C1N=C(N=C2SCC3=CC=CC=N3)N

Origin of Product

United States

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